N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a useful research compound. Its molecular formula is C23H22N4O6 and its molecular weight is 450.451. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Mode of Action
The compound interacts with its target, tubulin, by modulating microtubule assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, leading to a mitotic blockade . This blockade can result in cell apoptosis , or programmed cell death . This mechanism is common among anticancer agents that target microtubules .
Result of Action
The compound’s interaction with tubulin and its effect on microtubule assembly can lead to cell cycle arrest at the S phase and induce apoptosis in cancer cells . This result is particularly significant in the context of anticancer activity, as it can lead to the death of cancer cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-30-17-8-14-15(9-18(17)31-2)26-22-21(14)25-11-27(23(22)29)6-5-20(28)24-10-13-3-4-16-19(7-13)33-12-32-16/h3-4,7-9,11,26H,5-6,10,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUURJIDLMGMCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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